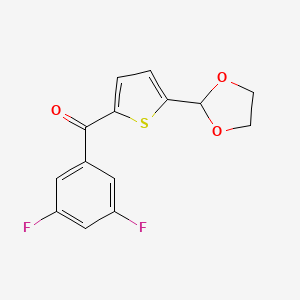

2-(3,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

描述

属性

IUPAC Name |

(3,5-difluorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3S/c15-9-5-8(6-10(16)7-9)13(17)11-1-2-12(20-11)14-18-3-4-19-14/h1-2,5-7,14H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMZFPLDFYSLAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641966 | |

| Record name | (3,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-84-2 | |

| Record name | (3,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.

Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 3,5-difluorobenzoyl chloride and an appropriate Lewis acid catalyst.

Attachment of the Dioxolane Ring: The dioxolane ring can be formed by reacting the thiophene derivative with ethylene glycol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

化学反应分析

Types of Reactions

2-(3,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the difluorobenzoyl moiety can be reduced to an alcohol.

Substitution: The fluorine atoms in the difluorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Substituted thiophene derivatives with various functional groups.

科学研究应用

2-(3,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

作用机制

The mechanism of action of 2-(3,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The difluorobenzoyl group can enhance binding affinity to certain molecular targets, while the dioxolane ring can influence the compound’s stability and solubility.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzoyl Group

The benzoyl substituent’s electronic and steric properties significantly impact reactivity and applications. Key comparisons include:

*Calculated based on analogous derivatives.

- Fluorine vs. Methyl Groups : Fluorine’s electron-withdrawing nature increases electrophilicity at the thiophene ring, enhancing reactivity in cross-coupling reactions compared to methyl-substituted analogs. For example, trifluorinated benzoyl derivatives exhibit higher yields in arylation reactions (e.g., 24.7% for furan vs. 12.4% for thiophene derivatives) .

- Regiochemical Differences: The position of fluorine substituents (e.g., 3,5- vs.

Heterocyclic Core Modifications

- Thiophene vs. Furan Derivatives : Thiophene-based compounds generally exhibit lower reactivity in arylation compared to furan analogs due to sulfur’s electron-withdrawing effects. For instance, furancarbonitrile derivatives achieve ~24.7% arylation yields versus ~12.4% for thiophenecarbonitriles .

- Dioxolane vs. Non-Acetalized Derivatives: The 1,3-dioxolane group improves solubility and stability compared to hydroxyl-containing analogs (e.g., HMF derivatives), which are prone to etherification side reactions .

Key Research Findings

- Yields for multi-fluorinated derivatives are often lower than methyl-substituted analogs .

- Stability Advantages : The dioxolane group in this compound mitigates hydrolysis risks compared to unprotected diols, as seen in HMF-derived acetals .

- Pharmacological Potential: Structural analogs with 3,5-difluorophenyl groups demonstrate activity in kinase inhibition, suggesting similar pathways for the target compound .

生物活性

2-(3,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a synthetic compound characterized by its unique structure, which includes a thiophene ring and a dioxolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.

- IUPAC Name : (3,5-difluorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone

- CAS Number : 898778-84-2

- Molecular Formula : C14H10F2O3S

- Molecular Weight : 300.29 g/mol

Biological Activity Overview

Research indicates that compounds containing thiophene and dioxolane structures exhibit a range of biological activities. Specifically, this compound has shown promise in anticancer applications.

Anticancer Activity

A study published in PubMed examined various compounds with similar structural features for their cytotoxic effects against cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results indicated that several derivatives exhibited significant antitumor activity, with IC50 values that surpassed those of standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1 | HepG2 | 2.38 | |

| 2 | HCT116 | 1.54 | |

| 3 | MCF-7 | 4.52 | |

| Doxorubicin | HepG2 | 7.46 | |

| Doxorubicin | HCT116 | 8.29 | |

| Doxorubicin | MCF-7 | 4.56 |

The mechanisms of action were explored through various assays including cell cycle analysis and apoptosis assessment, indicating that these compounds could induce apoptosis in cancer cells via mitochondrial pathways.

Structure-Activity Relationship (SAR)

The presence of the dioxolane ring is critical for enhancing the biological activity of thiophene derivatives. The fluorine substituents on the benzoyl group also play a significant role in modulating the lipophilicity and electronic properties of the compound, which may enhance its interaction with biological targets.

Case Studies

- Inhibition of EGFR : A related study focused on compounds with similar structures demonstrated that they could inhibit the epidermal growth factor receptor (EGFR), a key target in many cancers. This inhibition was linked to reduced cell proliferation and increased apoptosis in treated cells .

- Anti-Angiogenic Properties : Additional research highlighted the anti-angiogenic properties of thiophene derivatives, suggesting that they could prevent tumor growth by inhibiting blood vessel formation .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,5-difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene, and how can intermediates be optimized for yield?

- Methodology : The compound can be synthesized via a modified Fiesselmann thiophene synthesis. For example, β-mercapto anion intermediates (generated from dithiocarbonates) react with halogenated aryl ketones under thermal conditions to form the thiophene core . The 1,3-dioxolan moiety can be introduced via acetalization of a carbonyl precursor (e.g., using ethylene glycol and acid catalysis) . Optimization involves adjusting reaction time (e.g., overnight stirring at room temperature) and solvent choice (e.g., 1,4-dioxane) to improve yields .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiophene core formation | Benzoylisothiocyanate, 1,4-dioxane, RT | 60–75 | |

| Acetalization | Ethylene glycol, H2SO4, reflux | 85–90 |

Q. How can the structural stability of the 1,3-dioxolan ring be assessed under acidic or hydrolytic conditions?

- Methodology : Hydrolytic stability tests involve exposing the compound to aqueous buffers (pH 1–7.4) at 37°C and monitoring degradation via HPLC or LC-MS. The 1,3-dioxolan group is prone to hydrolysis in strong acids (e.g., HCl), forming a diol intermediate . Computational modeling (e.g., DFT) predicts bond angles (e.g., O–C–C–O torsion angles) to identify steric or electronic factors affecting stability .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound, particularly in kinase inhibition assays?

- Methodology : Discrepancies in p38 MAP kinase inhibition assays may arise from assay conditions (e.g., ATP concentration variations). Validate results using orthogonal methods:

- Biochemical assays : Measure IC50 values with recombinant p38 MAP kinase and a standardized ATP concentration .

- Cellular assays : Use LPS-stimulated TNF-α suppression in macrophages to confirm target engagement .

- Structural analysis : Compare X-ray crystallography data of the compound bound to p38 MAP kinase with inactive analogs to identify critical interactions (e.g., fluorine-mediated hydrogen bonding) .

Q. How does the 3,5-difluorobenzoyl group influence the compound’s pharmacokinetic properties?

- Methodology :

- Lipophilicity : Calculate logP values (e.g., using ChemDraw) to assess membrane permeability. Fluorine atoms reduce logP, enhancing aqueous solubility .

- Metabolic stability : Incubate the compound with liver microsomes and quantify metabolites via LC-MS/MS. The difluorobenzoyl group resists oxidative metabolism compared to non-fluorinated analogs .

- Key Data :

| Property | Value | Reference |

|---|---|---|

| logP (predicted) | 2.8 | |

| Microsomal half-life (human) | >60 min |

Q. What computational approaches predict the compound’s binding affinity to off-target proteins (e.g., tubulin)?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of tubulin (PDB: 1SA0). Focus on the thiophene core’s planar geometry and fluorine interactions with β-tubulin’s colchicine-binding site . Validate with cytotoxicity assays in cancer cell lines (e.g., IC50 in HeLa cells) .

Methodological Considerations

Q. How to validate the regioselectivity of the 1,3-dioxolan ring formation during synthesis?

- Methodology : Use NOESY NMR to confirm the 1,3-dioxolan configuration. For example, cross-peaks between the dioxolan protons and adjacent thiophene protons indicate correct regiochemistry . Alternative routes (e.g., protecting group strategies for diols) can circumvent side reactions like etherification .

Q. What analytical techniques distinguish between polymorphic forms of this compound?

- Methodology :

- PXRD : Compare diffraction patterns of recrystallized batches.

- DSC : Monitor melting points and thermal events (e.g., exotherms indicating decomposition).

- Solid-state NMR : Resolve differences in fluorine environments (e.g., 19F NMR chemical shifts) .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others emphasize anti-proliferative effects?

- Resolution : Context-dependent activity arises from dual targeting (e.g., p38 MAP kinase in inflammation and tubulin in cancer). Design selective analogs by modifying the thiophene substituents:

- Replace the 3,5-difluorobenzoyl group with a 3,4,5-trimethoxybenzoyl group to enhance tubulin binding .

- Introduce a hydroxyl group to the dioxolan ring to improve solubility for anti-inflammatory applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。